(2-Bromobutyl)benzene
Description
Role of Haloalkylbenzenes as Key Intermediates in Organic Synthesis
Haloalkylbenzenes, and more broadly, halogenated organic compounds, are fundamental building blocks in the field of organic synthesis. chemicalbook.comnih.gov Their utility stems from the carbon-halogen bond, which can be readily transformed into other functional groups through various chemical reactions. nih.gov The halogen atom acts as a leaving group in nucleophilic substitution reactions or enables the formation of organometallic reagents, which are crucial for constructing new carbon-carbon bonds.
These compounds serve as critical intermediates in the creation of a wide array of complex molecules, finding applications in the pharmaceutical, agrochemical, and materials science industries. ontosight.ai The ability to introduce intricate molecular architectures through reactions like cross-coupling, nucleophilic additions, and cycloadditions makes halo-organic compounds indispensable tools for synthetic chemists. ontosight.ainih.gov This versatility allows for the rapid assembly of functionalized products and provides efficient pathways to novel chemical entities. nih.gov
Research Significance and Contextualization of (2-Bromobutyl)benzene
This compound is an alkylbenzene derivative that serves as a valuable intermediate for synthesizing more complex molecules. ontosight.ai Its significance lies in the reactivity imparted by the bromine atom at the secondary carbon position of the butyl chain. ontosight.ai This structure makes it suitable for a variety of chemical transformations, including substitution and cross-coupling reactions. ontosight.ai
The position of the bromine atom distinguishes this compound from its isomers, such as (1-bromobutyl)benzene, (3-bromobutyl)benzene, and (4-bromobutyl)benzene, creating different steric and electronic environments that influence its chemical behavior. While sharing the same molecular formula (C₁₀H₁₃Br) and molecular weight, these isomers exhibit distinct properties and reactivity.
Specific research has highlighted the utility of this compound as a substrate in advanced organic reactions. For instance, it has been used as a secondary alkyl bromide in nickel-catalyzed migratory fluoro-alkenylation reactions. rsc.org In this study, the reaction of this compound with a gem-difluoroalkene proceeded, although with a slightly lower yield compared to its primary alkyl bromide isomer, (4-bromobutyl)benzene, suggesting that the reaction's efficiency is sensitive to steric hindrance around the bromine atom. rsc.org Such studies demonstrate the compound's role in exploring and developing novel synthetic methodologies. rsc.org Its participation in nucleophilic substitution reactions, such as with sodium methoxide (B1231860) to form (S)-(2-methoxybutyl)benzene, further illustrates its utility in creating chiral products. chegg.com
Overview of Current Research Landscape on Substituted Benzyl (B1604629) Bromides
Substituted benzyl bromides, a class of compounds structurally related to this compound, are at the forefront of significant research in organic synthesis. Current studies focus on developing novel, efficient, and selective methods for their transformation.
Photocatalysis: Recent research has explored the use of photoredox catalysis to achieve reactions that are challenging via traditional methods. acs.orggrafiati.com For example, a novel nucleophilic reaction between cyclic ethers and benzyl bromides has been achieved using this approach, proceeding through a single-electron-transfer (SET) pathway rather than a standard SN2 mechanism. grafiati.com Another study demonstrated the high photocatalytic activity of lead-free metal halide nanocrystals in the reduction of para-substituted benzyl bromides, leading to C–C homocoupling products. acs.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions remain a cornerstone of modern synthesis, and benzyl bromides are common substrates. rsc.org An efficient method for the cross-coupling of benzyl bromides with lithium acetylides has been developed, which proceeds rapidly at room temperature and tolerates a wide range of sensitive functional groups. rsc.org This provides a direct route to benzyl alkynes, which are versatile synthetic intermediates. rsc.org The Suzuki-Miyaura coupling has also been successfully employed to couple benzyl bromides with aryl boronates, providing convenient access to aryl-substituted nortropanes, which are valuable in medicinal chemistry. grafiati.com
Selective Oxidation: The selective oxidation of benzyl bromides to the corresponding benzaldehydes is another area of active research. grafiati.com Phase transfer catalysts have been shown to be highly effective in facilitating this oxidation in good yield, with high selectivity and the absence of acid byproducts. grafiati.com
Other Novel Transformations: Researchers continue to develop new methods for preparing and reacting benzyl bromides. This includes their synthesis from corresponding alcohols under mild, neutral conditions using reagents like hexabromoacetone and triphenylphosphine. researchgate.net Furthermore, palladium-catalyzed carbene insertion into benzyl bromides represents another innovative approach to forming new carbon-carbon bonds. grafiati.com These diverse research avenues underscore the sustained importance of substituted benzyl bromides as versatile intermediates in the ongoing development of synthetic organic chemistry. grafiati.comrsc.orgkoreascience.kr
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| (1-Bromobutyl)benzene |
| This compound |
| (3-Bromobutyl)benzene |
| (4-Bromobutyl)benzene |
| (S)-(2-Methoxybutyl)benzene |
| 1-(4-Bromobutyl)-2-bromobenzene |
| Aryl boronates |
| Benzaldehydes |
| Benzene (B151609) |
| Benzyl bromides |
| gem-Difluoroalkene |
| Hexabromoacetone |
| Lithium acetylides |
| Sodium methoxide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOERHBGCKWEWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291434 | |
| Record name | (2-Bromobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81012-82-0 | |
| Record name | NSC75467 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Bromobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of 2 Bromobutyl Benzene Reactivity
Nucleophilic Substitution Reactions
(2-Bromobutyl)benzene readily undergoes nucleophilic substitution reactions through both S(_N)1 and S(_N)2 pathways. The competition between these two mechanisms is governed by factors such as the stability of the potential carbocation intermediate, steric hindrance at the reaction center, solvent polarity, and the nature of the attacking nucleophile.
S(_N)1 Pathways: Generation and Reactivity of Carbocation Intermediates
The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a multi-step process, with the rate-determining step being the formation of a carbocation intermediate. masterorganicchemistry.com In the case of this compound, the departure of the bromide ion generates a secondary carbocation.
The stability of this carbocation is a critical factor favoring the S(_N)1 pathway. quora.com While secondary carbocations are less stable than tertiary ones, the carbocation formed from this compound is adjacent to a phenyl group. This benzylic position allows for resonance stabilization, where the positive charge can be delocalized into the aromatic ring. libretexts.orgyoutube.com This delocalization significantly lowers the activation energy for carbocation formation compared to a non-benzylic secondary alkyl halide, making the S(_N)1 pathway more accessible. libretexts.orglibretexts.org
Once formed, this planar carbocation intermediate can be attacked by a nucleophile from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral. The reaction rate is primarily dependent on the concentration of the substrate, this compound, and is accelerated by conditions that stabilize the carbocation, such as polar protic solvents. libretexts.org
S(_N)2 Pathways: Stereochemical Outcomes and Steric Effects
The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This pathway is characterized by a "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group. libretexts.orgmasterorganicchemistry.com
A defining feature of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. libretexts.orgmasterorganicchemistry.com If, for example, the reaction starts with (R)-(2-bromobutyl)benzene, the product will have the (S) configuration. libretexts.orgyoutube.com This stereospecificity is a direct consequence of the backside attack mechanism. libretexts.orgchemistrysteps.com
The rate of S(_N)2 reactions is sensitive to steric hindrance. As a secondary alkyl halide, this compound presents more steric bulk around the reaction center than a primary halide, which can slow the approach of the nucleophile. However, the reaction is still feasible, particularly with strong, less bulky nucleophiles. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Influence of Solvent Polarity and Nucleophile Properties
The choice of solvent and nucleophile is critical in determining whether substitution on this compound proceeds via an S(_N)1 or S(_N)2 mechanism.
Solvent Effects:
Polar Protic Solvents (e.g., water, ethanol): These solvents contain acidic protons and are excellent at solvating both cations and anions. They strongly stabilize the carbocation intermediate and the departing bromide ion, thereby accelerating S(_N)1 reactions. libretexts.org
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents have dipole moments but lack acidic protons. They can solvate cations but are less effective at solvating anions. This leaves the nucleophile less "caged" by solvent molecules and thus more reactive, favoring the S(_N)2 pathway.
Nucleophile Properties:
Strong Nucleophiles (e.g., RS, CN, N(_3)): High concentrations of strong nucleophiles favor the bimolecular S(_N)2 pathway, as the reaction rate depends on the nucleophile's ability to attack the substrate.
Weak Nucleophiles (e.g., H(_2)O, ROH): Weak or neutral nucleophiles are less effective at attacking the sterically hindered secondary carbon. They favor the S(_N)1 mechanism, where they wait for the formation of the highly reactive carbocation intermediate before attacking. libretexts.org
| Condition | Favored Pathway | Reasoning |
|---|---|---|
| Strong Nucleophile, High Concentration | SN2 | Bimolecular rate law; reaction depends on nucleophile attack. |
| Weak Nucleophile, Low Concentration | SN1 | Unimolecular rate law; reaction depends on carbocation formation. |
| Polar Protic Solvent | SN1 | Stabilizes the carbocation intermediate and leaving group. |
| Polar Aprotic Solvent | SN2 | Enhances nucleophile reactivity by poorly solvating it. |
Competitive Reactivity with Diverse Nucleophiles (e.g., Azides, Alkoxides, Amines)
The reaction of this compound with various nucleophiles illustrates the competition between substitution and elimination pathways.
Azides (N(_3)) : The azide (B81097) ion is a strong nucleophile and a weak base. When reacting with this compound, it strongly favors the S(_N)2 mechanism, leading to the formation of 2-azidobutylbenzene with inversion of stereochemistry. nih.gov The low basicity of the azide ion minimizes competing elimination reactions.
Alkoxides (RO) : Alkoxides, such as methoxide (B1231860) or ethoxide, are strong bases and strong nucleophiles. Their reaction with a secondary halide like this compound often results in a mixture of S(_N)2 and E2 products. lumenlearning.com Sterically hindered alkoxides, like tert-butoxide, function almost exclusively as bases, strongly favoring elimination over substitution.
Amines (RNH(_2)) : Amines are typically neutral nucleophiles and can participate in substitution reactions. The reaction of this compound with an amine would likely proceed via an S(_N)2 mechanism, although S(_N)1 can occur under appropriate conditions. The resulting product is a secondary amine.
Application in Perovskite Nanocrystal Synthesis via Aliphatic Nucleophilic Substitution
While various organic and inorganic precursors are utilized in the synthesis of perovskite nanocrystals, the specific use of this compound is not well-documented in prominent synthesis methodologies like the hot-injection or ligand-assisted reprecipitation (LARP) methods. ucl.ac.ukresearchgate.netrsc.org
However, the principles of aliphatic nucleophilic substitution are fundamental to the surface chemistry and functionalization of these nanocrystals. digitellinc.com The surfaces of perovskite nanocrystals are often coated with long-chain organic ligands, such as oleylamine (B85491) or oleic acid, which bind to surface metal cations (e.g., Pb). researchgate.net Post-synthesis modification can involve nucleophilic substitution reactions where these existing ligands are replaced by other functional molecules to tune the nanocrystals' optical and electronic properties or enhance their stability. nih.govriken.jp In this context, an alkyl halide could theoretically serve as an alkylating agent for surface-bound nucleophilic groups, but direct application of this compound for this purpose is not a commonly cited technique.
Elimination Reactions
Elimination reactions of this compound, known as dehydrohalogenation, compete with nucleophilic substitution and lead to the formation of alkenes. chemicalnote.com Both E1 and E2 mechanisms are possible.
E2 Mechanism : This is a concerted, one-step process favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). lumenlearning.comlibretexts.org The base removes a proton from a carbon adjacent (beta) to the carbon bearing the bromine, while the C-Br bond breaks simultaneously to form a double bond. libretexts.org this compound has two different beta-carbons, one in the ethyl group and one in the benzyl (B1604629) group. According to Zaitsev's rule , the major product will be the more substituted, and therefore more stable, alkene. iitk.ac.in Abstraction of a proton from the internal carbon of the butyl chain leads to the formation of (E/Z)-1-phenyl-2-butene, which is the thermodynamically favored product.
E1 Mechanism : This two-step mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. masterorganicchemistry.com It is favored by weak bases and polar protic solvents. After the carbocation forms, a weak base (often the solvent) removes an adjacent proton to form the alkene. iitk.ac.in Similar to the E2 pathway, the major product is predicted by Zaitsev's rule to be the more stable, more substituted alkene. iitk.ac.in
E1 Pathways: Mechanistic Considerations and Competition with SN1
The Elimination Unimolecular (E1) reaction of this compound is a multi-step pathway initiated by the spontaneous departure of the bromide leaving group to form a carbocation intermediate. This initial step is the rate-determining step for the reaction. libretexts.orgyoutube.com The structure of this compound yields a secondary carbocation at the second carbon of the butyl chain. The stability of this carbocation is crucial for the E1 pathway to be viable.
The mechanism proceeds as follows:
Formation of a Carbocation: The carbon-bromine bond cleaves heterolytically without the assistance of a base, forming a secondary carbocation and a bromide ion. This step is slow and reversible.
Deprotonation: A weak base, often the solvent (solvolysis), abstracts a proton from a carbon atom adjacent (beta-carbon) to the positively charged carbon. This results in the formation of a double bond, yielding an alkene.
Competition between E1 and Substitution Nucleophilic Unimolecular (SN1) pathways is inherent, as both reactions proceed through the same carbocation intermediate. libretexts.orgmasterorganicchemistry.com Once the carbocation is formed, it can either be deprotonated by a base to form an alkene (E1 product) or be attacked by a nucleophile to form a substitution product (SN1 product). libretexts.org
The product distribution is influenced by several factors:
Nature of the Nucleophile/Base: Weakly basic nucleophiles favor SN1, while the presence of a weak base is sufficient to promote E1 elimination.
Temperature: Higher temperatures favor elimination reactions over substitution reactions. Increased thermal energy provides the activation energy needed for elimination, and the increase in entropy for elimination reactions makes them more favorable at higher temperatures. masterorganicchemistry.comyoutube.com
Solvent: Polar protic solvents, such as water and alcohols, are required to stabilize the carbocation intermediate, thus facilitating both E1 and SN1 reactions.
Table 1: General Conditions Favoring E1 vs. SN1 for Secondary Alkyl Halides
| Factor | Favors E1 | Favors SN1 |
|---|---|---|
| Reagent | Weak, non-nucleophilic base | Weak nucleophile |
| Temperature | High | Low |
| Solvent | Polar Protic | Polar Protic |
E2 Pathways: Stereoelectronic Requirements and Concerted Mechanisms
The Elimination Bimolecular (E2) pathway is a single-step, concerted reaction where a strong base removes a beta-proton while the leaving group (bromide) departs simultaneously, forming a double bond. libretexts.orgmasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the substrate, this compound, and the base. masterorganicchemistry.com
A critical aspect of the E2 mechanism is its stereoelectronic requirement. The reaction proceeds most efficiently when the beta-hydrogen and the bromine leaving group are in an anti-periplanar conformation. libretexts.orgmasterorganicchemistry.com This alignment allows for the smooth overlap of the developing p-orbitals to form the new pi bond of the alkene. For this compound, rotation around the carbon-carbon single bond allows the molecule to adopt this necessary conformation.
The mechanism involves a transition state where the base is forming a bond with the beta-hydrogen, the C-H bond is breaking, the C=C pi bond is forming, and the C-Br bond is breaking simultaneously. This concerted nature means no intermediate is formed. youtube.com The choice of a strong, often sterically hindered, base is crucial for promoting the E2 pathway. libretexts.orglibretexts.org
Regioselectivity of Alkene Formation (e.g., Saytzeff vs. Hofmann Elimination)
The dehydrohalogenation of this compound can result in the formation of two different constitutional isomers of the alkene product, as there are two distinct types of beta-hydrogens that can be abstracted.
Abstraction of a proton from the C1 carbon results in 1-phenyl-1-butene .
Abstraction of a proton from the C3 carbon results in 1-phenyl-2-butene (B75058) .
The regioselectivity of this elimination is dictated primarily by the nature of the base used, as described by the Saytzeff and Hofmann rules. chemistrysteps.com
Saytzeff's Rule: This rule predicts that the major product will be the more substituted (and generally more stable) alkene. doubtnut.com For this compound, 1-phenyl-2-butene is the more substituted alkene. This product is favored when a small, strong base, such as sodium ethoxide or potassium hydroxide, is used. libretexts.org The increased stability of the more substituted double bond is reflected in a lower energy transition state, leading to its faster formation. libretexts.org
Hofmann's Rule: This rule predicts that the less substituted alkene will be the major product. This outcome is favored when a sterically hindered (bulky) base is used, such as potassium tert-butoxide. The large size of the base makes it difficult to access the more sterically hindered proton at the C1 position. Instead, it preferentially abstracts the more accessible, less sterically hindered proton from the C3 methyl group, leading to the formation of 1-phenyl-1-butene as the major product. chemistrysteps.comkhanacademy.org
Table 2: Regioselectivity in the E2 Elimination of this compound
| Base | Major Product (Saytzeff/Hofmann) | Alkene Formed |
|---|---|---|
| Sodium ethoxide (CH₃CH₂ONa) | Saytzeff | 1-phenyl-2-butene |
Double Elimination for Alkyne Formation
This compound, as a monohaloalkane, cannot directly undergo double elimination to form an alkyne. The formation of an alkyne via elimination reactions requires a substrate with two leaving groups, typically a vicinal or geminal dihalide. libretexts.orgquimicaorganica.orgmasterorganicchemistry.com
However, this compound can serve as a precursor to a substrate suitable for alkyne synthesis through a two-step process:
First Elimination: this compound is first treated with a strong base (e.g., KOH) to induce an E2 elimination, forming a mixture of 1-phenyl-1-butene and 1-phenyl-2-butene, as discussed previously.
Halogenation: The resulting alkene is then treated with a halogen, such as bromine (Br₂), in an inert solvent. This leads to the addition of two bromine atoms across the double bond, forming a vicinal dibromide (e.g., 1,2-dibromo-1-phenylbutane).
Double Elimination: The newly formed dibromide can then undergo a double dehydrohalogenation reaction upon treatment with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, to yield the corresponding alkyne, 1-phenyl-1-butyne. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Two successive E2 reactions occur to form the two pi bonds of the alkyne. libretexts.orgquimicaorganica.org
Dehydrohalogenation Leading to Cyclization
Direct cyclization of this compound via a simple dehydrohalogenation mechanism is not a standard or facile reaction pathway. Intramolecular elimination would require the formation of a highly strained cyclic alkene.
However, a related intramolecular cyclization can be achieved under conditions that favor carbocation formation, namely through an intramolecular Friedel-Crafts alkylation . While not a dehydrohalogenation reaction itself, it is a key cyclization pathway for haloalkanes bearing an aromatic ring.
In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the bromine atom can be abstracted to form the secondary carbocation. This electrophilic carbocation can then be attacked by the electron-rich phenyl ring. The subsequent loss of a proton from the ring re-establishes aromaticity and results in the formation of a new ring fused to the benzene (B151609) ring. For this compound, this intramolecular electrophilic aromatic substitution would lead to the formation of 1-ethyl-1,2,3,4-tetrahydronaphthalene (also known as 1-ethyltetralin). This reaction transforms an aromatic compound into a dearomatized, polycyclic system. researchgate.net
Organometallic Transformations
This compound is a versatile substrate for the formation of various organometallic reagents, which are powerful intermediates in synthetic organic chemistry.
Grignard Reagent Formation: A primary organometallic transformation involves the reaction of this compound with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF). This reaction forms the corresponding Grignard reagent, (1-phenylbutan-2-yl)magnesium bromide. This reagent is a strong nucleophile and a strong base, and it can be used in a wide array of reactions, such as reacting with aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds.
Organolithium Reagents: While direct reaction with lithium metal is possible, a more common method to form an organolithium reagent from a secondary bromide might involve lithium-halogen exchange. However, direct formation is also feasible. The resulting organolithium compound is an even more potent nucleophile and base than the Grignard reagent.
Organocuprate (Gilman) Reagents: The corresponding organolithium reagent can be treated with a copper(I) salt, such as copper(I) iodide (CuI), to form a lithium diorganocuprate, known as a Gilman reagent. These reagents are particularly useful for their ability to undergo conjugate addition to α,β-unsaturated carbonyl compounds and for coupling reactions with other organic halides.
These organometallic intermediates derived from this compound are crucial for constructing more complex molecular architectures, enabling the formation of C-C bonds with high efficiency and control.
Formation and Reactivity of Grignard Reagents from this compound
The formation of a Grignard reagent from this compound, resulting in (1-phenylbutyl)magnesium bromide, is a pivotal transformation in organic synthesis, enabling the creation of new carbon-carbon bonds. This organometallic compound acts as a potent nucleophile, reacting with a variety of electrophiles.
The synthesis of Grignard reagents, represented by the general formula RMgX, is achieved by reacting an organic halide with magnesium metal. wikipedia.org This reaction is typically conducted in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the organomagnesium compound. wikipedia.orgchemguide.co.uk The reaction is sensitive to water and air, which can rapidly decompose the reagent. wikipedia.org
Key factors for optimizing the formation of the Grignard reagent from this compound include:
Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can hinder the reaction. wikipedia.org To overcome this, various activation methods are employed. Mechanical methods like crushing or stirring the magnesium pieces can expose a fresh, reactive surface. wikipedia.org Chemical activation using agents such as iodine, methyl iodide, or 1,2-dibromoethane (B42909) is also common. wikipedia.org For instance, the addition of a small amount of iodine can help initiate the reaction. mnstate.edualfredstate.edu
Solvent: Anhydrous ether solvents are crucial for the formation and stability of the Grignard reagent. adichemistry.com Diethyl ether and THF are the most commonly used solvents due to their ability to coordinate with the magnesium atom, forming a stabilizing complex. libretexts.org
Anhydrous Conditions: All reactants and glassware must be thoroughly dried to prevent the Grignard reagent from being quenched by water, which would lead to the formation of butylbenzene (B1677000). chemguide.co.uk
The formation of the Grignard reagent is often characterized by an induction period, after which the reaction typically proceeds exothermically. wikipedia.org
Grignard reagents are powerful nucleophiles that readily attack the electrophilic carbon atom of carbonyl groups. libretexts.orgmasterorganicchemistry.com This nucleophilic addition reaction is a fundamental method for forming new carbon-carbon bonds and synthesizing alcohols. mnstate.edulibretexts.org The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon atom bearing a partial negative charge, making it a strong nucleophile. wikipedia.org
The reaction of (1-phenylbutyl)magnesium bromide with various carbonyl compounds leads to the formation of different classes of alcohols after an acidic workup:
Addition to Formaldehyde: Results in the formation of a primary alcohol. libretexts.org
Addition to Aldehydes: Yields secondary alcohols. libretexts.org
Addition to Ketones: Produces tertiary alcohols. libretexts.org
The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated during the acidic workup to yield the final alcohol product. libretexts.org The reactivity of the carbonyl compound is influenced by electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. stackexchange.com
Table 1: Products of Nucleophilic Addition of (1-phenylbutyl)magnesium bromide to Carbonyl Compounds
| Carbonyl Compound | Product Class |
| Formaldehyde | Primary Alcohol |
| Other Aldehydes | Secondary Alcohol |
| Ketones | Tertiary Alcohol |
Grignard reagents can react with carbon dioxide in a carbonylation reaction to produce carboxylic acids. chemguide.co.uklibretexts.org This process involves the nucleophilic addition of the Grignard reagent to one of the C=O bonds of carbon dioxide. chemguide.co.uk The reaction is typically carried out by bubbling dry carbon dioxide gas through the Grignard reagent solution or by pouring the Grignard solution over dry ice (solid carbon dioxide).
The initial product is a magnesium carboxylate salt. chemguide.co.uk Subsequent hydrolysis with a dilute acid, such as sulfuric or hydrochloric acid, protonates the carboxylate to yield the corresponding carboxylic acid. chemguide.co.uk This method provides a convenient route for extending the carbon chain by one carbon and introducing a carboxylic acid functionality.
The Kumada coupling, a pioneering cross-coupling reaction, utilizes Grignard reagents and a transition metal catalyst, typically nickel or palladium, to form carbon-carbon bonds between the Grignard reagent and an organic halide. organic-chemistry.orgwikipedia.org This reaction is effective for coupling alkyl, vinyl, or aryl Grignard reagents with various organic halides. organic-chemistry.org
In the context of (1-phenylbutyl)magnesium bromide, a Kumada coupling reaction would involve its reaction with an aryl or vinyl halide in the presence of a nickel or palladium catalyst. wikipedia.org The catalytic cycle generally involves:
Oxidative Addition: The organic halide adds to the low-valent metal catalyst.
Transmetalation: The organic group from the Grignard reagent is transferred to the metal center.
Reductive Elimination: The two organic groups are coupled, and the C-C bond is formed, regenerating the catalyst.
A notable feature of nickel-catalyzed Kumada couplings is their ability to couple simple alkyl Grignard reagents that possess β-hydrogens, which can be prone to β-hydride elimination in other transition metal-catalyzed reactions. orgsyn.org The choice of phosphine (B1218219) ligands on the metal catalyst can significantly influence the reaction's outcome, including reducing the formation of side products from processes like β-hydride elimination. nih.gov
Table 2: Key Features of Kumada Coupling
| Feature | Description |
| Reactants | Grignard reagent and an organic halide. wikipedia.org |
| Catalyst | Typically nickel or palladium complexes. wikipedia.org |
| Bond Formed | Carbon-carbon bond. wikipedia.org |
| Advantages | Direct use of Grignard reagents, cost-effective for certain applications. organic-chemistry.org |
Reactions Mediated by Transition Metals (e.g., Chromium(II), Titanocene)
Transition metal complexes, beyond their use in cross-coupling reactions, can mediate a variety of transformations involving organohalides like this compound.
Chromium(II)-mediated reactions are known for their utility in various synthetic transformations, although specific examples involving this compound are not prevalent in the provided search results.
Titanocene-catalyzed reactions have shown promise in promoting C-C bond-forming reactions. For instance, titanocene (B72419) dichloride (Cp₂TiCl₂) in the presence of a Grignard reagent can catalyze the carbosilylation of alkenes and dienes using alkyl halides. scilit.com This type of reaction involves the generation of alkyl radicals from the alkyl halide, which then add to the unsaturated substrate. scilit.com Titanocene catalysts can also be involved in Barbier-type reactions, which are useful for the allylation, benzylation, and propargylation of carbonyl compounds. researchgate.net
Free Radical Reactions
Mechanisms of Free Radical Bromination (Initiation, Propagation, Termination)
Free radical halogenation is a characteristic reaction of alkyl-substituted aromatics. wikipedia.orgbyjus.com The process occurs via a radical chain mechanism, which is divided into three distinct stages: initiation, propagation, and termination. libretexts.orglibretexts.orgfiveable.me
Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two highly reactive bromine radicals (Br•). This step requires an energy input, typically in the form of ultraviolet (UV) light or heat. byjus.comucalgary.cachegg.com
Br₂ + energy (hν or Δ) → 2 Br•
Propagation: This stage consists of two repeating steps that sustain the chain reaction.
A bromine radical abstracts a hydrogen atom from the alkyl side chain (in this case, from butylbenzene) to form hydrogen bromide (HBr) and an alkylbenzene radical. This is the rate-determining step of the reaction. chemistrysteps.comchegg.com
R-H + Br• → R• + HBr
The newly formed alkylbenzene radical reacts with another molecule of Br₂, abstracting a bromine atom to form the brominated product and regenerating a bromine radical. This new bromine radical can then participate in another cycle of the first propagation step. byjus.comucalgary.ca
R• + Br₂ → R-Br + Br•
Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. This removes radicals from the reaction mixture, halting the propagation cycle. chemistrysteps.com Several combinations are possible:
Br• + Br• → Br₂
R• + Br• → R-Br
R• + R• → R-R
Regioselectivity and Stability of Radical Intermediates (e.g., Benzylic Radicals)
A key feature of free radical bromination is its high regioselectivity. fiveable.memasterorganicchemistry.com The reaction preferentially occurs at the C-H bond that leads to the formation of the most stable radical intermediate. fiveable.me The stability of carbon radicals follows the trend: benzylic > tertiary > secondary > primary > methyl. pressbooks.publibretexts.org
Benzylic and allylic radicals are exceptionally stable due to resonance, where the unpaired electron is delocalized over a system of conjugated pi bonds. libretexts.orgpressbooks.publibretexts.orgmasterorganicchemistry.com For a benzylic radical, the unpaired electron can be delocalized into the aromatic ring, resulting in multiple resonance structures that distribute the electron deficiency and stabilize the intermediate. libretexts.orgpressbooks.pubstackexchange.com
In the bromination of an alkylbenzene like butylbenzene, hydrogen abstraction can occur at different positions on the alkyl chain. However, abstraction of a benzylic hydrogen (at C1) is strongly favored because it forms a resonance-stabilized benzylic radical. The bond dissociation energy (BDE) for a benzylic C-H bond is significantly lower than for secondary or primary C-H bonds, reflecting the stability of the resulting radical. masterorganicchemistry.comlibretexts.org This difference in radical stability leads to high selectivity in bromination, with the bromine atom being predominantly introduced at the benzylic position. ucalgary.camasterorganicchemistry.comcecri.res.in This selectivity is much more pronounced for bromination than for chlorination, a phenomenon explained by the Hammond postulate, which states that the transition state for the endothermic hydrogen abstraction by a bromine radical more closely resembles the product radical, making the reaction more sensitive to differences in radical stability. masterorganicchemistry.comreddit.com
| Radical Type | Relative Stability | Stabilizing Factors |
|---|---|---|
| Benzylic | Most Stable | Resonance with aromatic ring libretexts.orgpressbooks.pub |
| Tertiary (3°) | Very Stable | Hyperconjugation (3 alkyl groups) libretexts.orgpressbooks.pub |
| Secondary (2°) | Stable | Hyperconjugation (2 alkyl groups) libretexts.orgpressbooks.pub |
| Primary (1°) | Less Stable | Hyperconjugation (1 alkyl group) libretexts.orgpressbooks.pub |
| Methyl | Least Stable | No hyperconjugation libretexts.orgquora.com |
Interception of Radical Pathways in Complex Reactions
The involvement of radical intermediates in a reaction mechanism can be confirmed by intercepting these species with radical traps or inhibitors. wikipedia.orglibretexts.org These are molecules that react rapidly with free radicals, effectively removing them from the reaction and terminating the chain propagation. libretexts.org The absence of product formation in the presence of an inhibitor provides strong evidence for a radical pathway.
Commonly used radical inhibitors include molecules like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA). libretexts.org For example, TEMPO can be used to trap carbon-centered radicals, forming stable adducts that can be detected. nih.gov
In some cases, radical intermediates can be trapped by a reagent that leads to a different product, thereby diverting the reaction pathway. An example is the trapping of an allyl radical intermediate with bromotrichloromethane (B165885) (BrCCl₃) during a photochemical rearrangement, which results in the formation of a brominated product instead of the rearranged one. rsc.org This technique of radical interception is a powerful tool for studying the mechanisms of complex reactions and identifying transient radical species. nih.gov
Advanced Analytical and Spectroscopic Characterization of 2 Bromobutyl Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (2-Bromobutyl)benzene, various NMR experiments are employed to map out its proton and carbon frameworks.
¹H NMR for Proton Environment Elucidation and Stereochemistry
Proton NMR (¹H NMR) is instrumental in identifying the number of distinct proton environments and their connectivity within the this compound molecule. The spectrum provides key information through chemical shifts (δ), integration (relative number of protons), and spin-spin coupling patterns (multiplicity).
The structure of this compound features several distinct proton signals:
Aromatic Protons: The protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between 7.0 and 7.5 ppm. The substitution pattern on the ring influences the exact chemical shifts and coupling patterns. For a monosubstituted ring like in this compound, a complex multiplet is expected due to the coupling between ortho, meta, and para protons.
Benzylic Protons (-CH₂-Ph): The two protons on the carbon adjacent to the benzene ring are diastereotopic due to the chiral center at C2. They are expected to resonate at different chemical shifts, likely appearing as complex multiplets (often as a doublet of doublets each) in the range of 2.8 to 3.2 ppm.
Methine Proton (-CHBr-): The proton attached to the same carbon as the bromine atom is significantly deshielded by the electronegative bromine. Its signal is expected to appear further downfield, typically in the range of 4.0 to 4.5 ppm, likely as a multiplet due to coupling with the adjacent methylene (B1212753) and benzylic protons.
Methylene Protons (-CH₂-CH₃): The protons of the ethyl group's methylene unit are adjacent to the chiral center and will exhibit complex splitting patterns. Their chemical shift would be in the range of 1.8 to 2.2 ppm.
Methyl Protons (-CH₃): The terminal methyl group protons are the most shielded and will appear furthest upfield, typically as a triplet around 0.9 to 1.2 ppm, due to coupling with the adjacent methylene protons.
The stereochemistry at the chiral center (the carbon bonded to bromine) can be investigated through detailed analysis of coupling constants. The magnitude of the coupling constants between the methine proton and the diastereotopic benzylic protons can provide insights into the preferred rotational conformations (rotamers) of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet |
| Methine (CHBr) | 4.0 - 4.5 | Multiplet |
| Benzylic (CH₂) | 2.8 - 3.2 | Multiplet |
| Methylene (CH₂) | 1.8 - 2.2 | Multiplet |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of unique carbon environments and to probe the carbon backbone of the molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single sharp signal.
For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule nih.gov:
Aromatic Carbons: The six carbons of the benzene ring will have signals in the aromatic region (125-145 ppm). The carbon atom directly attached to the butyl chain (ipso-carbon) will have a distinct chemical shift compared to the ortho, meta, and para carbons. Based on data for similar structures, the ipso-carbon might appear around 140 ppm, with the other aromatic carbons resonating between 126 and 129 ppm.
Carbon Bearing Bromine (-CHBr-): This carbon is directly attached to the electronegative bromine atom, causing its signal to be shifted downfield. Its chemical shift is predicted to be in the range of 50-60 ppm docbrown.info.
Benzylic Carbon (-CH₂-Ph): The carbon adjacent to the phenyl group is expected to resonate around 40-45 ppm.
Methylene Carbon (-CH₂-CH₃): The methylene carbon of the ethyl group will likely appear in the 25-35 ppm range docbrown.info.
Methyl Carbon (-CH₃): The terminal methyl carbon is the most shielded and will have a signal in the upfield region, typically around 10-15 ppm docbrown.info.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (ipso-C) | ~140 |
| Aromatic (C₆H₅) | 126 - 129 |
| Methine (CHBr) | 50 - 60 |
| Benzylic (CH₂) | 40 - 45 |
| Methylene (CH₂) | 25 - 35 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
To unambiguously assign the ¹H and ¹³C NMR signals and confirm the structural connectivity of this compound, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the methyl and adjacent methylene protons, the methylene and methine protons, and the methine and benzylic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached. This allows for the definitive assignment of each carbon atom that has attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying connectivity through quaternary carbons (like the ipso-carbon of the benzene ring) and for piecing together different fragments of the molecule. For instance, it would show correlations from the benzylic protons to the ipso- and ortho-carbons of the phenyl ring, confirming the attachment point of the butyl chain.
Quantitative NMR for Reaction Monitoring and Product Ratio Determination
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical calibration standards. By integrating the signals of the analyte against a known concentration of an internal standard, precise quantitative information can be obtained.
In the context of this compound, qNMR can be used to:
Monitor Reaction Progress: For reactions producing this compound, such as the bromination of butylbenzene (B1677000), qNMR can track the disappearance of starting material and the appearance of the product over time.
Determine Product Ratios: If a reaction produces a mixture of isomers (e.g., (1-Bromobutyl)benzene and this compound), qNMR can be used to accurately determine the ratio of these products by comparing the integrals of their unique, well-resolved signals.
Assess Purity: The purity of a sample of this compound can be determined by comparing the integral of its signals to the integral of a certified internal standard with a known concentration.
For accurate quantification, experimental parameters such as the relaxation delay must be optimized to ensure all signals are fully relaxed between scans.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Identification of Characteristic Functional Group Vibrations (e.g., C-Br stretch, Aromatic C=C)
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the alkyl halide and aromatic components.
Aromatic C-H Stretch: The C-H stretching vibrations of the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the range of 3030-3100 cm⁻¹ orgchemboulder.compressbooks.pub.
Aliphatic C-H Stretch: The C-H stretching vibrations of the butyl chain will be observed just below 3000 cm⁻¹, in the region of 2850-2975 cm⁻¹ docbrown.info.
Aromatic C=C Stretch: The carbon-carbon stretching vibrations within the aromatic ring give rise to a series of characteristic absorptions in the 1450-1600 cm⁻¹ region. Often, two sharp bands can be seen around 1600 cm⁻¹ and 1475 cm⁻¹ orgchemboulder.compressbooks.pubblogspot.com.
C-H Bending Vibrations: Out-of-plane C-H bending vibrations for the monosubstituted benzene ring typically result in strong absorptions in the 690-770 cm⁻¹ range blogspot.com.
C-Br Stretch: The stretching vibration of the carbon-bromine bond is a key diagnostic peak for alkyl bromides. This absorption is typically found in the lower frequency (fingerprint) region of the spectrum, generally between 550 and 650 cm⁻¹ docbrown.info.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3030 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2975 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Out-of-plane Bend | 690 - 770 |
Table of Compounds
| Compound Name |
|---|
| (1-Bromobutyl)benzene |
| This compound |
| Butylbenzene |
| Toluene |
Analysis of Aromatic Substitution Patterns via Out-of-Plane Bending Vibrations
Infrared (IR) spectroscopy is a powerful tool for determining the substitution pattern on an aromatic ring. The out-of-plane C-H bending vibrations, which occur in the 900-675 cm⁻¹ region of the spectrum, are particularly diagnostic. orgchemboulder.com The number and position of substituents on the benzene ring influence the frequencies of these vibrations. pressbooks.pubopenstax.org
For this compound, which is a monosubstituted benzene derivative, the analysis of this region is straightforward. Monosubstituted rings typically exhibit two strong absorption bands: one in the range of 770-730 cm⁻¹ and another between 710-690 cm⁻¹. libretexts.org These bands arise from the collective vibration of the five adjacent hydrogen atoms on the aromatic ring. tum.de The precise position of these bands can confirm the presence of a single substituent on the benzene ring.
Table 1: Characteristic Out-of-Plane C-H Bending Vibrations for Substituted Benzenes
| Substitution Pattern | Number of Adjacent Hydrogens | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Monosubstituted | 5 | 770-730 and 710-690 |
| Ortho-disubstituted | 4 | 770-735 |
| Meta-disubstituted | 3 and 1 | 810-750 and 900-860 (and 710-690) |
| Para-disubstituted | 2 | 840-810 |
Data compiled from general spectroscopic principles. pressbooks.pubopenstax.orglibretexts.org
Utilization of the Fingerprint Region for Compound Fingerprinting
The region of the IR spectrum from approximately 1500 cm⁻¹ to 500 cm⁻¹ is known as the fingerprint region. libretexts.org This area of the spectrum contains a high density of complex absorption bands resulting from a combination of molecular motions, including C-C bond stretching, C-H bending, and other skeletal vibrations. scribd.comlibretexts.org
Furthermore, the fingerprint region is exceptionally sensitive to minor structural variations. fiveable.me Isomers of this compound, such as (1-Bromobutyl)benzene or positional isomers like ortho-, meta-, and para-bromobutylbenzene, will exhibit distinct patterns in this region, even if their functional group regions are very similar. libretexts.org This allows for clear differentiation between closely related structural isomers. fiveable.me
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, often causing extensive fragmentation. creative-proteomics.comlibretexts.org This fragmentation is highly reproducible and provides a detailed fingerprint that aids in structural elucidation. creative-proteomics.com
For this compound, several key fragmentation pathways are expected. A critical diagnostic feature is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. docbrown.info This is due to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance ratio of approximately 1:1. jove.com
Common fragmentation pathways for alkylbenzenes and alkyl halides include:
Loss of the Halogen: Cleavage of the C-Br bond results in the formation of a secondary butylbenzene cation.
Alpha-Cleavage: Breakage of the C-C bond adjacent to the bromine atom can occur. youtube.com
Benzylic Cleavage: The most common fragmentation for alkylbenzenes involves the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. core.ac.uk
McLafferty Rearrangement: If applicable, this rearrangement can lead to the loss of a neutral alkene.
Table 2: Predicted EI-MS Fragmentation Ions for this compound (C₁₀H₁₃Br)
| m/z Value | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 212/214 | [C₁₀H₁₃Br]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |
| 133 | [C₁₀H₁₃]⁺ | Loss of •Br |
| 105 | [C₈H₉]⁺ | Cleavage of the ethyl group from the side chain |
| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |
| 43 | [C₃H₇]⁺ | Propyl cation fragment |
Predicted fragmentation based on established principles for alkylbenzenes and alkyl halides. core.ac.uklibretexts.org
High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. alevelchemistry.co.uk This precision allows for the unambiguous determination of a compound's elemental formula. measurlabs.comfiveable.me
While low-resolution MS might identify a molecular ion at m/z 212, HRMS can distinguish the exact mass of C₁₀H₁₃⁷⁹Br (212.0201 u) from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). bioanalysis-zone.com This high mass accuracy is crucial for confirming the identity of this compound and for analyzing unknown samples or complex mixtures where multiple components may have similar molecular weights. longdom.org HRMS is a powerful tool for formula confirmation, though it cannot distinguish between isomers without additional techniques. bioanalysis-zone.com
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for the analysis of complex mixtures. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile halogenated hydrocarbon, this compound is well-suited for analysis by GC-MS. nih.govresearchgate.net In this technique, the components of a mixture are separated in a gas chromatograph before being introduced into the mass spectrometer for detection and identification. nih.gov GC-MS is widely used for the analysis of halogenated organic compounds in various matrices. restek.com
Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for nonpolar compounds like this compound, LC-MS can be employed, particularly with reversed-phase chromatography. It is especially useful for the analysis of less volatile derivatives or mixtures that are not amenable to GC. The separation of isomers can be a key application. nih.gov
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC utilizes smaller stationary phase particles than traditional HPLC, resulting in significantly higher resolution, speed, and sensitivity. nih.gov This enhanced separation power is particularly advantageous for resolving complex mixtures containing multiple isomers of bromobutylbenzene, which may be difficult to separate using conventional chromatographic methods. researchgate.netfao.org
Advanced Chromatographic Separations
The separation of this compound from its isomers is a critical task in synthesis and analysis, as different isomers can have varied chemical and physical properties. rotachrom.com Advanced chromatographic techniques offer the high resolution needed for these challenging separations.
This compound has a chiral center at the carbon atom bonded to the bromine. Therefore, it exists as a pair of enantiomers. Chiral chromatography, using a chiral stationary phase (CSP), is required to separate these enantiomers.
Additionally, various isomers of bromobutylbenzene exist, including structural isomers (e.g., 1-, 2-, 3-, and 4-bromobutylbenzene) and positional isomers (ortho, meta, para). High-efficiency chromatographic methods are necessary to resolve these closely related compounds. researchgate.net Techniques like high-resolution capillary gas chromatography and UPLC are often employed to achieve baseline separation of such isomeric mixtures. oup.com
Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It is exceptionally well-suited for determining the purity of a sample and quantifying the main component and any present impurities.
In a typical GC analysis, the sample is vaporized and introduced into a capillary column. An inert carrier gas (such as helium or hydrogen) transports the sample through the column, which contains a stationary phase. The separation is based on the differential partitioning of the sample components between the mobile gas phase and the stationary liquid or solid phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.
For purity assessment, the area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding compound. The purity of this compound can be calculated using the area percent method, where the peak area of the target compound is divided by the total area of all peaks (excluding the solvent peak).
Quantitative analysis is often performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. mdpi.com The FID generates a current proportional to the amount of organic analyte combusted in a hydrogen-air flame. For more accurate quantification, an internal standard method can be employed. Mass spectrometry (MS) is also frequently coupled with GC (GC-MS), providing not only quantification but also structural identification of impurities based on their mass spectra. researchgate.netnih.govnih.gov The use of a mid-polar capillary column, such as one with a 6% cyanopropylphenyl and 94% polydimethylsiloxane (B3030410) stationary phase, is often effective for separating alkyl halides and related aromatic compounds. mdpi.com
Table 1: Representative GC-FID Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | VF-624ms (or similar), 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Temperature Program | Initial 60 °C (hold for 2 min), ramp at 10 °C/min to 240 °C (hold for 5 min) |
| Detector Temperature | 280 °C |
| Sample Preparation | 10 µL of sample diluted in 1 mL of a suitable solvent (e.g., dichloromethane) |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives
While GC is ideal for this compound itself, many of its derivatives, particularly those synthesized through nucleophilic substitution of the bromine atom, may be non-volatile or thermally unstable. High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of such compounds.
For instance, a derivative like 2-phenylbutyl-4-sulfonic acid, formed by sulfonation, or an amine-substituted derivative would be unsuitable for GC analysis due to low volatility and high polarity. HPLC separates components in a liquid mobile phase using a column packed with a solid stationary phase. The separation mechanism depends on the physicochemical properties of the analyte, stationary phase, and mobile phase.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of polar derivatives. In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. researchgate.net More polar compounds elute earlier, while less polar compounds are retained longer on the column. An acid, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the derivatives provides strong UV absorbance.
Table 2: Illustrative RP-HPLC Parameters for a Non-Volatile Derivative
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Analyte Example | N-(2-phenylbutyl)aniline (a hypothetical non-volatile derivative) |
Chiral Chromatography for Enantiomeric Separations
This compound contains a chiral center at the second carbon of the butyl chain, meaning it exists as a pair of non-superimposable mirror images called enantiomers: (R)-(2-Bromobutyl)benzene and (S)-(2-Bromobutyl)benzene. Enantiomers possess identical physical properties (boiling point, density, etc.), making their separation impossible with standard achiral chromatography. gcms.cz Chiral chromatography is a specialized technique designed to resolve these enantiomeric pairs. phenomenex.com
The separation relies on the use of a Chiral Stationary Phase (CSP). A CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support (like silica). chiralpedia.com The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which have different energies of interaction. youtube.com This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, enabling their separation.
Both GC and HPLC can be performed in a chiral mode.
Chiral GC: This technique is suitable for volatile chiral compounds like this compound. CSPs for GC are often based on derivatized cyclodextrins coated onto the inside of a capillary column. gcms.czresearchgate.net Cyclodextrins are chiral, cone-shaped molecules that can include the analyte in their cavity, and differential interactions with the enantiomers at the rim of the cavity lead to separation. oup.com
Chiral HPLC: For a broader range of derivatives, chiral HPLC is extremely versatile. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on silica (B1680970) particles, are among the most widely used and effective for separating a vast array of chiral compounds. researchgate.netvt.edu The separation occurs through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric effects within the chiral grooves of the polysaccharide structure.
The determination of enantiomeric excess (e.e.) is a critical application of chiral chromatography, particularly in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.
Table 3: Example Conditions for Chiral GC and HPLC Separation of this compound Enantiomers
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Technique | Direct Enantioseparation | Direct Enantioseparation |
| Chiral Stationary Phase (CSP) | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |
| Column Dimensions | 25 m x 0.25 mm ID | 250 mm x 4.6 mm ID |
| Mobile Phase / Carrier Gas | Hydrogen or Helium | Hexane / 2-Propanol (e.g., 98:2 v/v) |
| Flow Rate | ~1.0 mL/min | 0.5 mL/min |
| Temperature | Oven: 100 °C (Isothermal) | Ambient (~25 °C) |
| Detector | Flame Ionization Detector (FID) | UV Detector at 254 nm |
Computational and Theoretical Studies of 2 Bromobutyl Benzene
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often employed to predict molecular properties and reaction mechanisms with a good balance between accuracy and computational cost.
The electronic structure of (2-Bromobutyl)benzene can be elucidated using DFT calculations. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
For a molecule like this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, which is electron-rich, while the LUMO is likely to have significant contributions from the C-Br bond, given its electrophilic character. This distribution of frontier orbitals suggests that the benzene ring would be susceptible to electrophilic attack, while the carbon atom attached to the bromine is a likely site for nucleophilic attack.
Global reactivity descriptors, derived from the conceptual DFT framework, can quantify the reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters can be calculated from the HOMO and LUMO energies.
Table 1: Predicted Electronic Properties and Global Reactivity Descriptors for this compound (Illustrative DFT Calculation)
| Parameter | Value (Illustrative) | Description |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and kinetic stability |
| Electronegativity (χ) | 3.65 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 2.33 eV | Propensity to accept electrons |
Note: The values in this table are illustrative and based on typical DFT calculations for similar alkylbenzene halides. Actual values may vary depending on the level of theory and basis set used.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, several reactions could be computationally studied, such as nucleophilic substitution (SN1 and SN2) at the carbon bearing the bromine atom, or elimination reactions (E1 and E2) to form an alkene.
Transition state theory, combined with DFT, can be used to calculate the activation energies for these competing pathways. For instance, in an SN2 reaction, the transition state would involve the incoming nucleophile and the leaving bromide group simultaneously interacting with the chiral carbon center. DFT calculations can determine the geometry and energy of this five-coordinate transition state. The calculated activation barriers can then be used to predict the reaction rates and the predominant reaction pathway under different conditions.
Due to the presence of a chiral center at the second carbon of the butyl chain and the flexibility of the alkyl group, this compound can exist in various conformations. DFT calculations can be used to determine the relative stabilities of these conformers. By systematically rotating the dihedral angles of the C-C bonds in the butyl chain, a potential energy surface can be generated, revealing the low-energy conformers.
The relative energies of the different staggered and eclipsed conformations around the C-C bonds can be calculated to predict the most stable conformer in the gas phase. These calculations can also provide insights into the stereochemical outcome of reactions involving this compound.
Quantum chemical calculations can predict various spectroscopic properties of molecules. For this compound, DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) and infrared (IR) vibrational frequencies.
The calculated NMR chemical shifts, after appropriate scaling, can be compared with experimental spectra to aid in structure elucidation and assignment of signals. Similarly, the calculated IR spectrum can help in identifying the characteristic vibrational modes of the molecule, such as the C-H stretching of the aromatic ring and the alkyl chain, and the C-Br stretching frequency.
Table 2: Predicted 1H and 13C NMR Chemical Shifts for a Conformer of this compound (Illustrative DFT Calculation)
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Aromatic CH | 7.2-7.4 | 127-130 |
| Benzylic CH2 | 2.8-3.1 | ~40 |
| CH-Br | 4.1-4.4 | ~55 |
| CH2 (ethyl) | 1.8-2.1 | ~25 |
| CH3 (ethyl) | 0.9-1.2 | ~12 |
Note: These are illustrative values. The actual chemical shifts can be influenced by the solvent and the specific conformer population.
Molecular Mechanics and Molecular Dynamics Simulations
While quantum chemical calculations provide detailed electronic information, they are computationally expensive for large systems or for simulating molecular motions over long timescales. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally more efficient way to study the conformational dynamics of molecules like this compound.
Molecular dynamics simulations can be used to explore the conformational energy landscape of this compound in a more comprehensive manner than static DFT calculations. In an MD simulation, the atoms of the molecule are allowed to move over time according to the forces calculated from a molecular mechanics force field.
By running an MD simulation at a given temperature, it is possible to observe the transitions between different conformational states. This allows for the determination of the relative populations of different conformers and the energy barriers for their interconversion. The results of an MD simulation can provide a detailed picture of the flexibility of the butyl chain and its preferred orientations relative to the benzene ring in a solvent environment. This information is crucial for understanding how the molecule's shape and dynamics influence its physical properties and biological activity.
Investigation of Intermolecular Interactions and Solvent Effects
The chemical behavior and reactivity of this compound in a condensed phase are significantly influenced by its interactions with surrounding molecules, be they other this compound molecules or solvent molecules. Computational chemistry provides powerful tools to investigate these subtle yet crucial interactions at a molecular level.
Theoretical studies on molecules structurally related to this compound, such as halogen-benzene complexes, offer valuable insights into the nature of the intermolecular forces at play. The interaction between a halogen atom and an aromatic ring, known as halogen bonding, is a key non-covalent interaction. Density Functional Theory (DFT) calculations on complexes between various heteronuclear halogens and benzene reveal stable complexes with interaction energies ranging from -27.80 to -37.18 kJ/mol. mdpi.com These interactions are characterized as long-range and weak, similar in nature to hydrogen bonds, with van der Waals forces being a major contributing factor. mdpi.com For halogen-bonded complexes, high-level ab initio methods like Coupled Cluster with single, double, and non-iterative triple excitations [CCSD(T)] can provide benchmark binding energies, which for a range of halocarbon complexes are found to be between -0.89 and -4.38 kcal/mol. nih.gov
In the case of this compound, the bromine atom can act as an electrophilic species, forming a halogen bond with the electron-rich π-system of the benzene ring of a neighboring molecule. DFT calculations have been employed to study the interdependence of halogen and hydrogen bonding with a shared π-electron system of benzene, demonstrating that these interactions are not strictly independent of each other. unimi.it The chlorine atom-benzene complex, for instance, is predicted to favor an eta(1) pi complex structure. nih.gov
The presence of a solvent introduces a complex web of interactions that can alter the conformational preferences and reactivity of this compound. Solvents can influence reaction rates and equilibria through differential solvation of reactants, transition states, and products. wikipedia.org The choice of solvent can, therefore, be critical in synthetic applications involving this compound.
Computational models, such as the Conductor-like Polarizable Continuum Model (CPCM), are used to simulate the effects of a solvent on the electronic properties of molecules. smf.mxresearchgate.netsmf.mx For example, studies on para-substituted nitrobenzene (B124822) have shown that the dipole moment can be reduced by the substitution of a hydrogen atom with a halogen in different solvent media. smf.mxresearchgate.netsmf.mx This highlights the role of the solvent in modulating the electronic structure of the solute. The Hughes-Ingold rules provide a qualitative framework for predicting the effect of solvent polarity on the rates of substitution and elimination reactions. For reactions involving this compound, an increase in solvent polarity would be expected to accelerate reactions that proceed through a more charged transition state compared to the reactants. wikipedia.org
The following table summarizes theoretical data on intermolecular interaction energies for systems analogous to this compound, illustrating the typical strength of such non-covalent bonds.
| Interacting Molecules | Computational Method | Interaction Energy (kJ/mol) | Reference |
|---|---|---|---|
| Heteronuclear Halogen and Benzene | DFT | -27.80 to -37.18 | mdpi.com |
| Halocarbon and Electron Donor | CCSD(T) | -3.72 to -18.33 | nih.gov |
| Benzene and Ammonia | wB97X-D/6-311++G(d,p) | -12.30 | niscpr.res.in |
Computational Fluid Dynamics (CFD) in Microreactor Systems
Microreactors have emerged as a powerful technology for chemical synthesis, offering enhanced heat and mass transfer, improved safety, and better reaction control compared to traditional batch reactors. comsol.com Computational Fluid Dynamics (CFD) has become an indispensable tool in the design, optimization, and analysis of these microfluidic devices. nih.govcetjournal.it By numerically solving the governing equations of fluid flow, heat transfer, and mass transport, CFD simulations provide detailed insights into the complex physical and chemical phenomena occurring within the microchannels. nih.gov
For reactions involving this compound, such as Grignard reactions or nucleophilic substitutions, CFD can be instrumental in understanding and optimizing the reaction conditions in a microreactor setup. rsc.orggoogle.com For instance, in the synthesis of a Grignard reagent from a secondary alkyl halide like this compound, which is often highly exothermic, CFD can predict the temperature profile within the microreactor, helping to identify potential hotspots and ensure isothermal operation. nih.gov This is crucial for preventing side reactions and improving product selectivity.
A key aspect of microreactor performance is the mixing of reactants. CFD simulations can be used to evaluate the mixing efficiency of different micromixer designs. acs.org For example, in a study on the sulfonation of tanshinone IIA, CFD results showed that a grid-cross-linked micromixer exhibited the highest mixing efficiency at low Reynolds numbers. acs.org This kind of analysis would be directly applicable to optimizing the mixing of this compound with a nucleophile or magnesium in a microchannel.
The following table presents typical parameters and outcomes from CFD studies on microreactors for organic synthesis, which are relevant to potential applications of this compound in continuous flow chemistry.
| Reaction Type | CFD Model Focus | Key Simulation Parameters | Predicted Outcomes | Reference |
|---|---|---|---|---|
| Fischer-Tropsch Synthesis | Heat Transfer | Inlet Temperature: 340 °C, Gauge Pressure: 0.7 MPa | Maximum temperature increase of 9.1 °C, 8.9% improvement in CO conversion | nih.gov |
| Catalytic Oxidation | Flow Distribution | Inlet Flow Velocities: 0.05 to 1 m/s, Temperatures: 563 K to 663 K | Uniform velocity distribution in parallel channels | comsol.com |
| Biphasic Nucleophilic Aromatic Substitution | Droplet Formation | Solvent Effects | Accelerated reaction rates with specific solvents | rsc.org |
| Gas-Liquid Grignard Reagent Generation | Mass Transfer | Gas and Liquid Flow Rates | Improved gas-liquid contact and reaction selectivity | researchgate.net |
The integration of reaction kinetics with CFD models allows for the prediction of species concentration profiles along the microchannel, enabling the determination of reaction conversion and yield. nih.gov By simulating the interplay between fluid dynamics, heat and mass transfer, and chemical reactions, CFD provides a comprehensive understanding of the microreactor's performance, facilitating the rational design and scale-up of continuous-flow processes for the synthesis and transformation of compounds like this compound.
Applications of 2 Bromobutyl Benzene in Complex Organic Synthesis
Precursor in Pharmaceutical and Agrochemical Intermediates
The structural motif of an alkylated benzene (B151609) ring is prevalent in many biologically active compounds. (2-Bromobutyl)benzene serves as a key precursor for introducing the 1-phenylbutyl group into larger molecules destined for pharmaceutical and agrochemical applications. pharmanoble.com Aryl bromide compounds are fundamental in various sectors, acting as building blocks for complex organic molecules and as intermediates in industrial processes. chemicalbook.com
In pharmaceutical synthesis, derivatives of such alkylated benzenes are explored for creating novel therapeutic agents. For instance, a related compound, (2-Bromoethyl)benzene, has been utilized as a reactant to synthesize β-peptidomimetics, which are molecular structures that mimic natural peptides and have shown potential as potent antimicrobial agents with high enzymatic stability. chemicalbook.com Similarly, in the agrochemical industry, bromo-alkyl benzene derivatives are instrumental in producing pesticides, fungicides, and herbicides designed to enhance agricultural productivity. pharmanoble.combloomtechz.com The reactivity of the carbon-bromine bond in this compound allows for its incorporation into more complex structures, forming the backbone of new active ingredients.
Building Block for Complex Heterocyclic Systems
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of immense importance in medicinal chemistry. apolloscientific.co.uk this compound functions as a valuable building block in the synthesis of these complex systems. The electrophilic carbon atom attached to the bromine is susceptible to attack by nucleophiles, a common strategy for constructing heterocyclic rings.
The synthesis often involves the alkylation of heteroatoms (like nitrogen, oxygen, or sulfur) within a precursor molecule. For example, a primary or secondary amine in a precursor can displace the bromide from this compound to form a new carbon-nitrogen bond, a key step in assembling nitrogen-containing heterocycles such as pyridines, quinolines, or indoles. apolloscientific.co.uk This modular approach allows chemists to systematically build complex molecular architectures by incorporating the 1-phenylbutyl moiety, which can be crucial for tuning the biological activity or physical properties of the final heterocyclic compound. semanticscholar.org
Enabling Agent in Carbon-Carbon Bond Forming Reactions (e.g., via Grignard Reagents, Cross-Coupling)
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is an excellent substrate for several powerful C-C coupling methodologies. illinois.edu Metal-catalyzed cross-coupling reactions have become one of the most useful methods for this purpose. asianpubs.org
One of the primary applications is in the formation of Grignard reagents. While this compound itself would be used as the electrophile, its isomeric precursor could form a Grignard reagent which then reacts with other electrophiles. More directly, this compound can react with pre-formed Grignard reagents (organomagnesium compounds) in the presence of a transition metal catalyst, such as palladium or nickel complexes. organic-chemistry.org This process, known as a cross-coupling reaction, allows for the connection of the butylbenzene (B1677000) group to a wide variety of other organic fragments. iupac.org These reactions are highly versatile, proceeding efficiently with both primary and secondary alkyl Grignard reagents. organic-chemistry.org The development of catalysts, including those based on copper iodide, has further expanded the scope and efficiency of coupling alkyl bromides with aryl Grignard reagents. asianpubs.org
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Grignard Cross-Coupling | This compound + R-MgX | Pd or Ni complexes organic-chemistry.org | Alkylated arene (R-butylbenzene) |
| Suzuki Coupling | This compound + R-B(OR)₂ | Pd catalyst, Base | Alkylated arene (R-butylbenzene) nih.gov |
| Stille Coupling | This compound + R-Sn(R')₃ | Pd catalyst | Alkylated arene (R-butylbenzene) nih.gov |
Synthesis of Diverse Functionalized Organic Molecules (e.g., Ethers, Amines, Alkynes)
Beyond C-C bond formation, the carbon-bromine bond in this compound is readily displaced by a variety of heteroatom nucleophiles to generate a diverse range of functionalized molecules. nih.gov These nucleophilic substitution reactions are fundamental transformations in organic chemistry.
Ethers : Reaction with an alkoxide or phenoxide nucleophile (RO⁻) results in the formation of an ether, attaching an alkoxy or phenoxy group to the butyl chain.
Amines : Ammonia, primary amines, or secondary amines can act as nucleophiles to displace the bromide, leading to the formation of primary, secondary, or tertiary amines, respectively. researchgate.net This is a direct route to incorporating the butylbenzene scaffold into amine-containing structures.
Alkynes : Terminal alkynes can be deprotonated to form acetylide anions, which are potent carbon nucleophiles. The reaction of an acetylide with this compound yields an internal alkyne, extending the carbon chain and introducing a valuable functional group for further transformations, such as click chemistry or reduction. mdpi.com
| Target Functional Group | Nucleophile | Product Class |
|---|---|---|
| Ether | Alkoxide (RO⁻) | (2-Alkoxybutyl)benzene |
| Amine | Ammonia (NH₃) or Amine (RNH₂/R₂NH) | (2-Aminobutyl)benzene derivative researchgate.net |
| Alkyne | Acetylide (RC≡C⁻) | Internal Alkyne mdpi.com |
| Thiol | Thiolate (RS⁻) | Sulfide |
Development of Advanced Polymeric Materials and Elastomers
In materials science, this compound and similar structures can be used in the synthesis of new polymer materials. bloomtechz.com The compound can be functionalized to create novel monomers that are then polymerized. For example, the butylbenzene group could be modified to include a polymerizable group like a vinyl or styrenic moiety. Polymerizing such a monomer would introduce the butylbenzene unit as a pendant group along the polymer chain, influencing the material's properties such as its glass transition temperature, thermal stability, and mechanical strength.
Alternatively, the reactive bromine atom can be used to initiate certain types of polymerization or to functionalize existing polymers. Elastomers, a class of polymers known for their viscosity and elasticity, can be modified to improve properties like abrasion and chemical resistance. researchgate.net Introducing functional groups via reaction with compounds like this compound can be a strategy to tailor the performance of both general-purpose and specialized synthetic rubbers. researchgate.net
Role in the Synthesis of Brominated Flame Retardants
Brominated flame retardants (BFRs) are compounds added to combustible materials to inhibit or suppress the combustion process. researchgate.net Organobromine compounds are particularly effective because they can trap the high-energy free radicals that propagate flames. researchgate.net
This compound serves as an important intermediate in the synthesis of more complex BFRs. bloomtechz.com A key application is in the production of brominated styrenic polymers. google.com The synthesis can involve the alkylation of aromatic molecules with brominated precursors like pentabromobenzyl bromide to create high molecular weight flame retardants. nih.gov By analogy, this compound can be used to introduce the 1-phenylbutyl group into a larger molecule that is subsequently polybrominated on its aromatic rings. The resulting structure combines the flame-retardant properties of bromine with a polymeric backbone, which can reduce the potential for the compound to leach from the material over time, an important consideration for modern flame retardants. nih.govmst.dk
Future Directions and Emerging Research Avenues
Development of More Sustainable and Greener Synthetic Routes
The chemical industry is increasingly focusing on the development of environmentally benign synthetic methods. For a compound like (2-Bromobutyl)benzene, this translates to moving away from traditional bromination methods that often involve hazardous reagents and generate significant waste.
Future research will likely focus on several key areas to enhance the sustainability of this compound synthesis:
Atom-Economical Reagents: The use of reagents that maximize the incorporation of all atoms into the final product is a cornerstone of green chemistry. Research into catalytic systems that use bromide salts with an in-situ oxidant, such as hydrogen peroxide, can offer a greener alternative to molecular bromine.
Benign Solvents: Traditional solvents like carbon tetrachloride and other chlorinated hydrocarbons are being phased out due to their environmental and health hazards. Future synthetic routes will likely employ greener solvents such as ionic liquids, supercritical fluids, or even water, where possible, to reduce the environmental footprint.
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to synthesis. While not yet specific to this compound, the discovery and engineering of halogenating enzymes could lead to biocatalytic routes for its production under mild conditions, with high chemo-, regio-, and stereoselectivity.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. The development of photocatalytic systems for the bromination of the secondary carbon of the butyl chain in n-butylbenzene could provide a highly selective and energy-efficient route to this compound.
| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |
| Use of HBr/H₂O₂ | In-situ generation of bromine, water as the only byproduct. |
| Ionic Liquids as Solvents | Low volatility, recyclability, potential for enhanced reaction rates. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |
| Photocatalysis | Use of visible light as a renewable energy source, high selectivity. |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The selective bromination of the second carbon of the butyl chain in n-butylbenzene to produce this compound, while avoiding bromination at the benzylic position or other positions on the alkyl chain and the aromatic ring, is a significant challenge. The development of novel catalytic systems is crucial to address this.
Future research in this area is expected to focus on:
Shape-Selective Catalysts: Zeolites and other porous materials can be designed to have specific pore sizes and active sites that can control the regioselectivity of a reaction. The use of shape-selective zeolite catalysts in the bromination of n-butylbenzene could favor the formation of the desired isomer.
Transition-Metal Catalysis: Ruthenium, rhodium, and palladium-based catalysts have shown remarkable activity and selectivity in C-H functionalization reactions. Research into directing-group-assisted or catalyst-controlled C-H bromination of n-butylbenzene could lead to highly selective methods for the synthesis of this compound.
Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. Chiral organocatalysts could be employed to achieve enantioselective bromination, leading to the synthesis of specific stereoisomers of this compound.
Integration with Flow Chemistry and Microfluidic Technologies
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability.
The integration of flow chemistry and microfluidic technologies in the synthesis of this compound could lead to:
Enhanced Safety: Bromination reactions can be highly exothermic. Flow reactors allow for precise temperature control, minimizing the risk of runaway reactions. The small reaction volumes in microfluidic systems further enhance safety.
Improved Yield and Selectivity: The rapid mixing and precise control over reaction parameters in flow systems can lead to higher yields and improved selectivity compared to batch processes.
Process Intensification: Flow chemistry allows for the telescoping of multiple reaction steps into a single continuous process, reducing reaction times and waste generation. For instance, the synthesis of n-butylbenzene followed by its selective bromination to this compound could be performed in a continuous flow setup.
Design and Synthesis of Stereodefined this compound Derivatives
This compound possesses a chiral center at the second carbon of the butyl chain, meaning it can exist as two enantiomers. The biological activity of chiral molecules often depends on their stereochemistry. Therefore, the ability to synthesize stereodefined derivatives of this compound is of significant interest.
Future research in this area will likely involve:
Asymmetric Catalysis: The development of chiral catalysts, including transition-metal complexes and organocatalysts, that can selectively produce one enantiomer of this compound over the other is a key research goal.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to synthesize enantiomerically pure this compound is another viable strategy.
Kinetic Resolution: Separating a racemic mixture of this compound by selectively reacting one enantiomer with a chiral reagent or catalyst is also an area for exploration.
Advanced Mechanistic Studies using Ultrafast Spectroscopy and In-situ Techniques
A thorough understanding of the reaction mechanism is crucial for the rational design of more efficient and selective synthetic methods. Advanced analytical techniques can provide detailed insights into the transient intermediates and transition states involved in the bromination of n-butylbenzene.
Future research directions in this area include:
Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy can be used to observe the formation and decay of short-lived radical or ionic intermediates in real-time, providing a detailed picture of the reaction pathway.
In-situ Reaction Monitoring: The use of in-situ spectroscopic techniques, such as Raman and infrared spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products, allowing for a deeper understanding of the reaction kinetics and mechanism.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway, calculate the energies of intermediates and transition states, and predict the regioselectivity and stereoselectivity of the reaction.
| Technique | Information Gained |
| Ultrafast Spectroscopy | Observation of transient intermediates and transition states. |
| In-situ Spectroscopy | Real-time monitoring of reaction kinetics and species concentration. |
| Computational Chemistry | Prediction of reaction pathways, energies, and selectivity. |
Q & A
Q. How can computational chemistry models predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and electron density maps for bromine displacement. Compare computational outcomes with experimental kinetic data to validate predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
